molecular formula C14H16N2O2 B085612 3,3'-Dimethoxybenzidine CAS No. 119-90-4

3,3'-Dimethoxybenzidine

Cat. No.: B085612
CAS No.: 119-90-4
M. Wt: 244.29 g/mol
InChI Key: JRBJSXQPQWSCCF-UHFFFAOYSA-N
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Description

3,3’-Dimethoxybenzidine, also known as o-dianisidine, is an aromatic amine with the chemical formula C14H16N2O2. It is a colorless crystalline compound that turns violet upon exposure to air. This compound is primarily used as an intermediate in the production of dyes and pigments .

Mechanism of Action

Target of Action

3,3’-Dimethoxybenzidine, also known as o-dianisidine, is an organic compound primarily used as an intermediate in the production of dyes and pigments It’s known that this compound is metabolized to form free 3,3’-dimethoxybenzidine and chromophores .

Mode of Action

The azo linkages of 3,3’-Dimethoxybenzidine-based dyes are chemically equivalent and are readily cleaved by chemical or enzymatic reduction to form free 3,3’-Dimethoxybenzidine and the chromophore(s) . This cleavage is a crucial step in the compound’s mode of action, leading to the release of 3,3’-Dimethoxybenzidine, which can then interact with biological systems.

Biochemical Pathways

It’s known that the compound is involved in enzymatic reduction reactions during its metabolism

Pharmacokinetics

Information on the pharmacokinetics of 3,3’-Dimethoxybenzidine is limited. It’s known that the compound is practically insoluble in water but soluble in alcohol, benzene, ether, chloroform, acetone, and probably most other organic solvents . This solubility profile may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially affecting its bioavailability.

Result of Action

3,3’-Dimethoxybenzidine has been found to cause tumors in several organs in animal studies. Oral exposure to 3,3’-Dimethoxybenzidine caused tumors in the Zymbal gland, skin, intestine, and benign urinary-bladder tumors in rats of both sexes . It also caused benign forestomach tumors in hamsters . These findings suggest that 3,3’-Dimethoxybenzidine has significant molecular and cellular effects, particularly in terms of carcinogenicity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,3’-Dimethoxybenzidine. Most environmental exposure to 3,3’-Dimethoxybenzidine and 3,3’-Dimethoxybenzidine-based dyes occurs through contact with contaminated air, water, or soil . The general population may also be exposed via contact with paper or fabric products containing these dyes or through consumer use of the dyes . These environmental factors can influence the compound’s action by affecting its distribution and concentration in the environment.

Biochemical Analysis

Biochemical Properties

3,3’-Dimethoxybenzidine is metabolized in the body, and it interacts with various enzymes and proteins during this process . It is rapidly metabolized in the rat, with less than 2% of the dose being recoverable as the parent compound 30 minutes after administration .

Cellular Effects

3,3’-Dimethoxybenzidine has been found to have significant effects on various types of cells. In animal studies, it has been reported to cause effects on the liver, kidneys, spleen, and bladder, and endocrine effects, gastritis, intestinal hemorrhage, and weight loss from chronic oral exposure .

Molecular Mechanism

The molecular mechanism of action of 3,3’-Dimethoxybenzidine involves its metabolism to various metabolites. These metabolites are formed via N-acetylation, hydroxylation, O-demethylation, and glucuronidation . These metabolites can then interact with various biomolecules, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-Dimethoxybenzidine can change over time. For example, in rats, it was found that three days after either oral or intravenous dosing, 50% of the administered radiolabel had been excreted in the feces and 30-40% excreted in the urine .

Dosage Effects in Animal Models

The effects of 3,3’-Dimethoxybenzidine can vary with different dosages in animal models. For example, in rats, oral exposure to 3,3’-Dimethoxybenzidine caused tumors in two rodent species and at several different tissue sites .

Metabolic Pathways

3,3’-Dimethoxybenzidine is involved in various metabolic pathways in the body. It is metabolized to various metabolites via N-acetylation, hydroxylation, O-demethylation, and glucuronidation .

Transport and Distribution

3,3’-Dimethoxybenzidine is transported and distributed within cells and tissues. After administration, it is extensively excreted in the bile, resulting in the accumulation of approximately 50% of the dose in the intestinal tract .

Subcellular Localization

Given its extensive metabolism and excretion, it is likely that it is distributed throughout various compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Dimethoxybenzidine can be synthesized through the reduction of 3,3’-dimethoxy-4,4’-dinitrobiphenyl. This reduction is typically carried out using a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction conditions include heating the mixture to reflux temperature to ensure complete reduction .

Industrial Production Methods: In industrial settings, the production of 3,3’-dimethoxybenzidine involves the catalytic hydrogenation of 3,3’-dimethoxy-4,4’-dinitrobiphenyl. This process is carried out in a hydrogenation reactor using a suitable catalyst such as palladium on carbon. The reaction is conducted under high pressure and temperature to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Dimethoxybenzidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3’-Dimethoxybenzidine has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 3,3’-Dimethoxybenzidine is unique due to its methoxy substituents, which influence its chemical reactivity and solubility properties. These methoxy groups make it more soluble in organic solvents and affect its behavior in electrophilic substitution reactions compared to its analogs .

Properties

IUPAC Name

4-(4-amino-3-methoxyphenyl)-2-methoxyaniline
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InChI

InChI=1S/C14H16N2O2/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8H,15-16H2,1-2H3
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InChI Key

JRBJSXQPQWSCCF-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N
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Molecular Formula

C14H16N2O2
Record name 3,3'-DIMETHOXYBENZIDINE
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Related CAS

20325-40-0 (di-hydrochloride), 56436-30-7 (sulfate)
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DSSTOX Substance ID

DTXSID3025091
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Molecular Weight

244.29 g/mol
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Physical Description

3,3'-dimethoxybenzidine appears as colorless crystals or a light brown powder. Turns violet on standing. Carcinogen., Colorless crystals that turn a violet color on standing; Note: Used as a basis for many dyes; [NIOSH], COLOURLESS CRYSTALS., Colorless crystals that turn a violet color on standing., Colorless crystals that turn a violet color on standing. [Note: Used as a basis for many dyes.]
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Flash Point

403 °F (NTP, 1992), 206 °C, 206 °C (403 °F) (closed cup), 206 °C c.c., 403 °F
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Solubility

less than 0.1 mg/mL at 68 °F (NTP, 1992), Sol in alc, benzene, ether, Sol in chloroform, acetone, PROBABLY SOL IN MOST ORG SOLVENTS AND LIPIDS, In water, 60 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.006, Insoluble
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Vapor Density

8.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.43 (air= 1), 8.5
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Vapor Pressure

negligible
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Color/Form

LEAFLETS OR NEEDLES FROM WATER, Colorless crystals that turn a violet color on standing.

CAS No.

119-90-4
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Melting Point

279 to 280 °F (NTP, 1992), 137 °C, 137.5 °C, 279 °F
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Record name o-Dianisidine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0180.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods

Procedure details

A solution of 0.36 g of o-dianisidine dihydrochloride (1 mmole) in 45 ml (0.2 M HCl was cooled in an ice bath. To this was added dropwise (to keep the temperature below 5° C.) a solution of 0.17 g of sodium nitrite (2.46 mmole) in 5 ml distilled water. An orange color formed immediately. The mixture was stirred for another 30 minutes at 4° C. before using.
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-Dimethoxybenzidine
Reactant of Route 2
Reactant of Route 2
3,3'-Dimethoxybenzidine
Reactant of Route 3
Reactant of Route 3
3,3'-Dimethoxybenzidine
Reactant of Route 4
Reactant of Route 4
3,3'-Dimethoxybenzidine
Reactant of Route 5
Reactant of Route 5
3,3'-Dimethoxybenzidine
Reactant of Route 6
Reactant of Route 6
3,3'-Dimethoxybenzidine

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